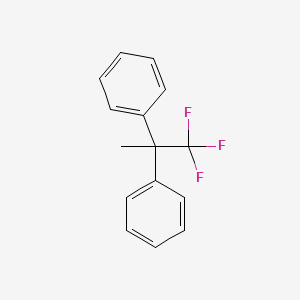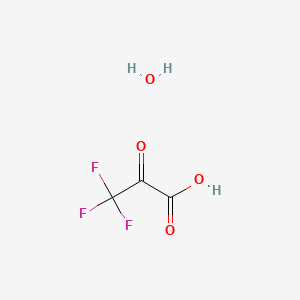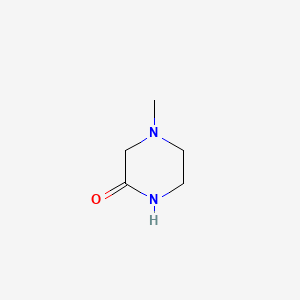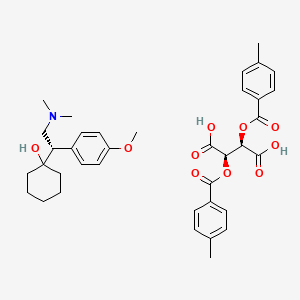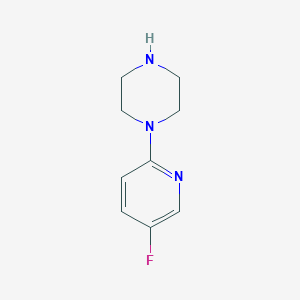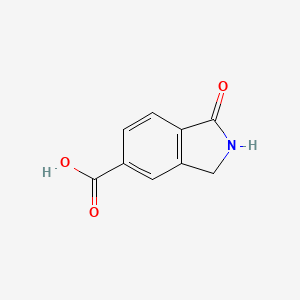
1-Oxoisoindoline-5-carboxylic acid
Descripción general
Descripción
1-Oxoisoindoline-5-carboxylic acid is a chemical compound with the molecular formula C9H7NO3 . It is a type of heterocyclic compound, specifically an oxoisoindoline . Oxoisoindolines are significant in natural products and drugs, playing a crucial role in cell biology .
Synthesis Analysis
The synthesis of oxoisoindoline derivatives has been achieved through various methods. One approach involves the Ugi reaction of 2-formylbenzoic acids, amines, and isocyanides . Another method involves the reaction of methyl 1-oxoisoindoline-5-carboxylate with water and lithium hydroxide in tetrahydrofuran at 23°C .
Molecular Structure Analysis
The molecular structure of 1-Oxoisoindoline-5-carboxylic acid consists of 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The structure is planar, and the molecule has a density of 1.4±0.1 g/cm3 .
Chemical Reactions Analysis
Oxoisoindoline derivatives have been evaluated for their acetylcholinesterase inhibitory activity. Among the tested compounds, some showed good activity compared to other derivatives . The reaction conditions for these chemical reactions often involve the use of water and lithium hydroxide .
Physical And Chemical Properties Analysis
1-Oxoisoindoline-5-carboxylic acid has a molecular weight of 177.157 and a density of 1.4±0.1 g/cm3 . Its boiling point is 558.7±50.0 °C at 760 mmHg . The compound is soluble in water .
Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
- Scientific Field: Organic Chemistry .
- Application Summary: Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology and are used as biologically active compounds for treating cancer cells, microbes, and various disorders in the human body .
- Methods of Application: Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .
- Results or Outcomes: The application of indole derivatives has attracted increasing attention in recent years due to their various biologically vital properties .
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid
- Scientific Field: Crystallography and Spectroscopy .
- Application Summary: This study presents a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), which is known for its potential neuroprotective properties in the context of stroke .
- Methods of Application: The new polymorph was investigated by single-crystal X-ray diffraction, infrared spectroscopy, and density functional theory (ωB97X-D) calculations .
- Results or Outcomes: The compound crystallizes in the monoclinic system, space group P21/c. In the crystalline structure, the formation of cyclic dimers via double hydrogen bonds O−H⋯O between MI2CA molecules was observed .
Safety And Hazards
The safety data sheet for 1-Oxoisoindoline-5-carboxylic acid indicates that it may be harmful if swallowed or in contact with skin . It may also cause skin irritation and serious eye irritation . Therefore, it is recommended to handle this compound with care, avoid contact with skin and eyes, and avoid inhalation of vapor or mist .
Propiedades
IUPAC Name |
1-oxo-2,3-dihydroisoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-7-2-1-5(9(12)13)3-6(7)4-10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKKGIPWCIURHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)O)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00511444 | |
| Record name | 1-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxoisoindoline-5-carboxylic acid | |
CAS RN |
23386-40-5 | |
| Record name | 1-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1314255.png)
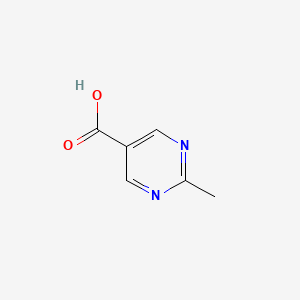

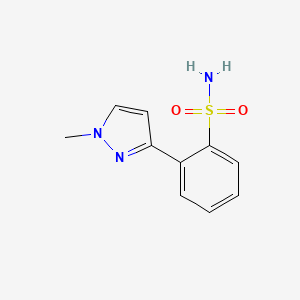
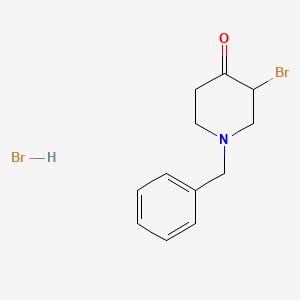
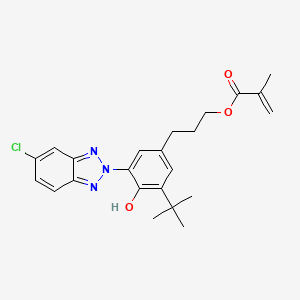
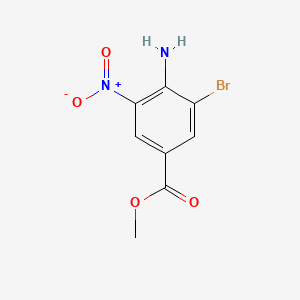
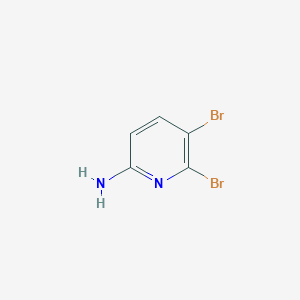
![Benzenecarboximidamide, N-[(ethoxycarbonyl)oxy]-](/img/structure/B1314280.png)
